

Methyltetrazine-PEG8-acid: An In-depth Technical Guide for Chemical Biology Applications

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Compound of Interest		
Compound Name:	Methyltetrazine-PEG8-acid	
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For Researchers, Scientists, and Drug Development Professionals

Introduction

Methyltetrazine-PEG8-acid is a heterobifunctional linker that has emerged as a powerful tool in the field of chemical biology. Its unique architecture, featuring a reactive methyltetrazine moiety, a hydrophilic 8-unit polyethylene glycol (PEG) spacer, and a terminal carboxylic acid, enables the precise and efficient construction of complex bioconjugates. This guide provides a comprehensive overview of the core applications of **Methyltetrazine-PEG8-acid**, supported by quantitative data, detailed experimental protocols, and visualizations to facilitate its use in research and drug development.

The primary utility of **Methyltetrazine-PEG8-acid** lies in its dual functionality. The carboxylic acid group allows for straightforward conjugation to amine-containing molecules, such as proteins, peptides, or small molecule drugs, through stable amide bond formation. The methyltetrazine group participates in the inverse-electron-demand Diels-Alder (iEDDA) cycloaddition, a bioorthogonal "click chemistry" reaction, with strained alkenes like transcyclooctene (TCO). This reaction is exceptionally fast, highly specific, and can be performed in complex biological environments without interfering with native cellular processes.[1][2][3] The PEG8 spacer enhances aqueous solubility, improves pharmacokinetics, and provides spatial separation between the conjugated molecules.[2][3]



Core Properties and Reactivity

Methyltetrazine-PEG8-acid is a versatile reagent for bioconjugation, offering a balance of reactivity and stability.[4] The methyl group on the tetrazine ring enhances its stability in aqueous solutions compared to unsubstituted tetrazines, a crucial feature for multi-step procedures and in vivo applications.[5]

Physicochemical Properties

Property	Value	Reference(s)
Molecular Formula	C28H44N4O11	[4]
Molecular Weight	612.68 g/mol	[1]
Appearance	Red solid/oil	
Solubility	Water, DMSO, DMF, DCM	[4]
Storage Conditions	-20°C, desiccated, protected from light	[2][4]

Reaction Kinetics

The iEDDA reaction between methyltetrazine and TCO is one of the fastest bioorthogonal reactions known.[6] While the exact second-order rate constant can vary depending on the specific TCO derivative and reaction conditions, tetrazine-PEG linkers have reported reaction rates of approximately 2000 M⁻¹s⁻¹.[1]

Reactants	Second-Order Rate Constant (k ₂)	Conditions	Reference(s)
Tetrazine-PEG	~2000 M ⁻¹ s ⁻¹	9:1 Methanol/Water	[1]
3,6-di(2-pyridyl)-s- tetrazine and trans- cyclooctene	~2000 M ⁻¹ s ⁻¹	9:1 Methanol/Water	[7]
Tetrazine and conformationally strained TCO	up to 3.3 x 10 ⁶ M ⁻¹ s ⁻¹	Aqueous solution	[7]

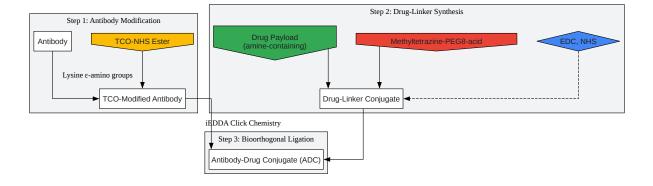


Applications in Chemical Biology

The unique properties of **Methyltetrazine-PEG8-acid** make it a valuable tool for a wide range of applications, including the construction of antibody-drug conjugates (ADCs), the development of proteolysis-targeting chimeras (PROTACs), and advanced cellular and in vivo imaging.

Antibody-Drug Conjugates (ADCs)

Methyltetrazine-PEG8-acid serves as a key component in the modular synthesis of ADCs, which are designed to deliver potent cytotoxic drugs directly to cancer cells.[2][3] The linker connects the tumor-targeting antibody to the therapeutic payload.



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Workflow for Antibody-Drug Conjugate (ADC) synthesis.

Proteolysis-Targeting Chimeras (PROTACs)

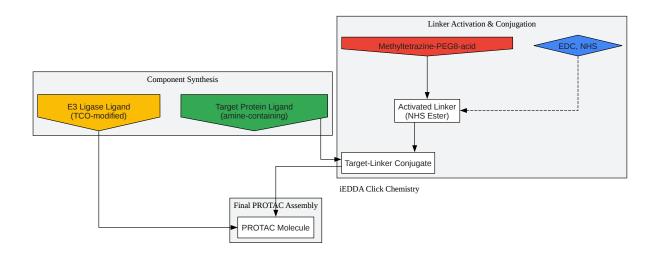




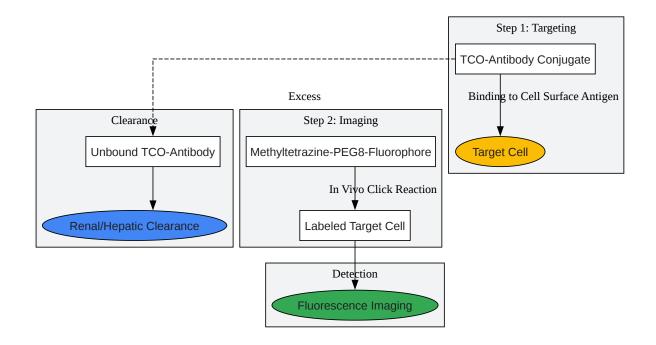


PROTACs are heterobifunctional molecules that recruit a target protein to an E3 ubiquitin ligase, leading to the target's degradation. **Methyltetrazine-PEG8-acid** can be used as a versatile linker to connect the target-binding ligand and the E3 ligase ligand.[8][9]

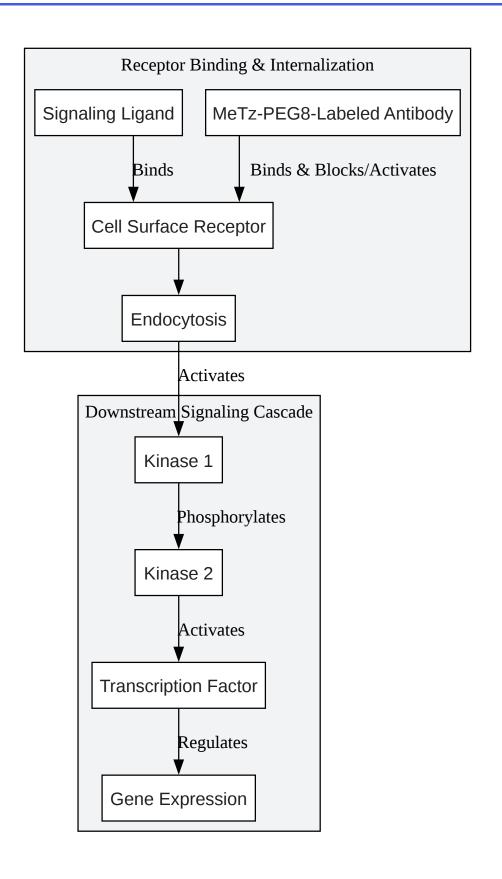












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